Edta-AM

Cell Biology Calcium Signaling Intracellular Ion Buffering

EDTA-AM (ethylenediaminetetraacetic acid, acetoxymethyl ester) is a membrane-permeable acetoxymethyl ester derivative of the well-established metal chelator EDTA. This compound is designed for passive loading into live cells, where intracellular esterases cleave the AM ester groups to release the active tetra-carboxylate ligand, EDTA.

Molecular Formula C22H32N2O16
Molecular Weight 580.5 g/mol
Cat. No. B12383117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEdta-AM
Molecular FormulaC22H32N2O16
Molecular Weight580.5 g/mol
Structural Identifiers
SMILESCC(=O)OCOC(=O)CN(CCN(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C
InChIInChI=1S/C22H32N2O16/c1-15(25)33-11-37-19(29)7-23(8-20(30)38-12-34-16(2)26)5-6-24(9-21(31)39-13-35-17(3)27)10-22(32)40-14-36-18(4)28/h5-14H2,1-4H3
InChIKeyBYZOHUNEZPRPFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

EDTA-AM: A Cell-Permeable Metal Chelator for Intracellular Ion Buffering and Metal Sequestration Studies


EDTA-AM (ethylenediaminetetraacetic acid, acetoxymethyl ester) is a membrane-permeable acetoxymethyl ester derivative of the well-established metal chelator EDTA . This compound is designed for passive loading into live cells, where intracellular esterases cleave the AM ester groups to release the active tetra-carboxylate ligand, EDTA . This activated form then sequesters metal ions, such as calcium (Ca²⁺), magnesium (Mg²⁺), and various transition metals, within the cytosol, making it a critical tool for investigations into intracellular metal ion homeostasis and signaling .

Why EDTA-AM is Not Interchangeable with EDTA, EGTA, or BAPTA: The Critical Role of Cell Permeability and Metal Selectivity


In-class substitution of EDTA-AM with other common chelators such as EDTA, EGTA, or BAPTA-AM is not scientifically valid due to fundamental differences in cellular permeability and metal-binding properties . Native EDTA is membrane-impermeant, restricting its use to extracellular applications . While EGTA and BAPTA are also available as AM esters, they exhibit distinct metal ion selectivity and binding kinetics that directly impact experimental outcomes . For example, BAPTA is a more calcium-selective chelator than EDTA, but its use can lead to unintended direct inhibition of potassium channels, a confounding effect not observed with EDTA-AM [1]. Therefore, selecting the correct chelator requires a precise understanding of the experimental system and the quantitative performance of each option, as detailed below.

Quantitative Differentiation of EDTA-AM: Head-to-Head Performance Data for Informed Procurement


Cell Permeability: EDTA-AM Enables Intracellular Chelation, Unlike Membrane-Impermeant EDTA

The primary differentiation of EDTA-AM is its ability to cross the cell membrane, a property entirely absent in its parent compound, EDTA. EDTA is membrane-impermeant and can only chelate extracellular ions. In contrast, the AM esterification of EDTA-AM renders it lipophilic, enabling passive diffusion across the plasma membrane. Once inside the cell, it is trapped after cleavage by endogenous esterases . This fundamental difference defines EDTA-AM as the requisite tool for manipulating or measuring intracellular metal ion pools.

Cell Biology Calcium Signaling Intracellular Ion Buffering

Metal Ion Affinity: EDTA-AM's Active Form Binds Ca²⁺ with Higher Affinity than EGTA

The active chelator, EDTA, exhibits a significantly higher affinity for calcium (Ca²⁺) compared to EGTA under physiological conditions. The apparent dissociation constant (Kd') for EDTA with Ca²⁺ is markedly lower than that of EGTA. For instance, at pH 7.4 and 20°C, the Kd' for EDTA is 19.6 nM, whereas for EGTA it is 60.5 nM [1]. This ~3-fold difference in affinity means EDTA is a more potent calcium chelator at resting or low cytosolic calcium concentrations, making it the preferred choice for strongly buffering calcium at nanomolar levels.

Biochemistry Biophysics Calcium Homeostasis

Selectivity Profile: EDTA-AM is a Broad-Spectrum Chelator Compared to the Calcium-Specific BAPTA-AM

While BAPTA-AM is a highly selective chelator for Ca²⁺ over Mg²⁺, EDTA-AM displays a broader metal-binding profile . BAPTA's selectivity for Ca²⁺ over Mg²⁺ is a key feature for specific calcium signaling studies. In contrast, EDTA effectively chelates a wide range of divalent and trivalent cations, including Ca²⁺, Mg²⁺, Zn²⁺, Fe²⁺, Cu²⁺, and Pb²⁺ . This broad specificity makes EDTA-AM the appropriate choice for investigations into general intracellular metal homeostasis or for applications like inhibiting metalloproteases that require various divalent cations for activity .

Ion Homeostasis Enzymology Metalloprotease Research

Functional Assay Selectivity: EDTA-AM Lacks Direct Ion Channel Effects Observed with BAPTA-AM

In electrophysiological studies, the choice of chelator can introduce confounding direct effects on ion channels. A study in rat cerebellar granule neurons directly compared the effects of 25 μM EDTA-AM and 25 μM BAPTA-AM on potassium (K+) currents [1]. While BAPTA-AM significantly inhibited the delayed rectifier current (IKv) and a standing outward current (IKso), EDTA-AM had no significant effect on the magnitude of IKso [1]. This demonstrates that BAPTA-AM can inhibit K+ channels through a mechanism independent of its calcium-chelating ability, a critical artifact absent with EDTA-AM.

Electrophysiology Neuroscience Potassium Channels

Cellular Function: EDTA-AM Induces Mitotic Arrest, a Unique Biological Activity

Beyond simple chelation, EDTA-AM has been reported to induce specific cellular phenotypes not documented for other cell-permeant chelators. Treatment of mitotic cells with 20 μM EDTA-AM for 100 minutes induces an arrest in mitotic progression and leads to chromosome decondensation . This functional outcome is distinct from the effects of other chelators and points to a specific application for EDTA-AM in cell cycle studies, particularly in investigating the role of divalent cations in mitosis.

Cell Cycle Chromosome Biology Mitosis

Optimal Research Applications for EDTA-AM Based on Empirical Performance Data


Intracellular Calcium Buffering and Homeostasis Studies

When experimental protocols demand strong buffering of intracellular free calcium to low nanomolar concentrations, EDTA-AM is the preferred tool over EGTA-AM. Its 3-fold higher affinity for Ca²⁺ (Kd' = 19.6 nM vs. 60.5 nM for EGTA) ensures more effective sequestration at resting cytosolic levels, allowing for precise investigation of calcium-dependent signaling pathways and cellular processes [1].

Broad-Spectrum Intracellular Metal Chelation

For studies targeting multiple metal ions or where the specific divalent cation involved is unknown, EDTA-AM's broad chelation profile (Ca²⁺, Mg²⁺, Zn²⁺, etc.) makes it the appropriate choice. This is particularly relevant for inhibiting classes of metalloproteases or for investigating general intracellular metal homeostasis, where the high selectivity of BAPTA-AM for calcium would be a limitation [1].

Electrophysiology Combined with Calcium Chelation

In experiments where intracellular calcium chelation is paired with patch-clamp electrophysiology, EDTA-AM is the superior choice to avoid artifacts. Unlike BAPTA-AM, which directly inhibits certain potassium channels, EDTA-AM does not significantly affect K+ currents, ensuring that any observed electrophysiological changes are a consequence of metal chelation rather than a direct drug-channel interaction [1].

Investigating Divalent Cation Roles in Mitosis and Chromosome Dynamics

EDTA-AM has a demonstrated, unique ability to induce mitotic arrest and chromosome decondensation, a phenotype not reported for other common cell-permeant chelators. This makes it a specific and validated probe for studying the role of divalent cations, particularly Mg²⁺, in the regulation of mitotic progression and chromosome condensation [1].

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